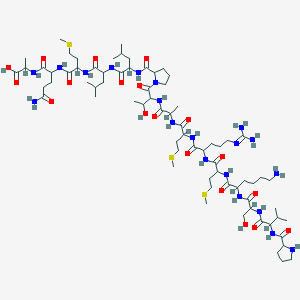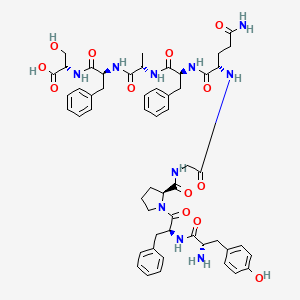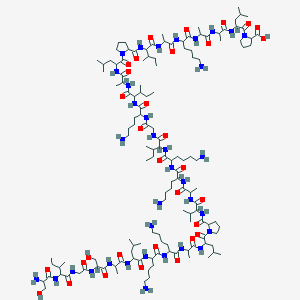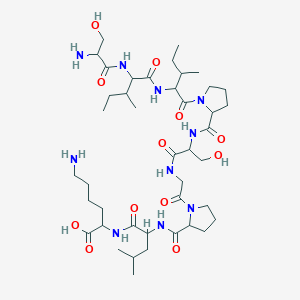
23827-91-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 23827-91-0 is known as [Des-Arg9]-Bradykinin acetate . It is a Bradykinin (B1) receptor agonist . The B2 receptor mediates the action of bradykinin (BK) and lysyl-bradykinin (Lys-BK), the first set of bioactive kinins formed in response to injury from kininogen precursors through the actions of plasma and tissue kallikreins. The B1 receptor mediates the action of [Des-Arg9]-Bradykinin (des-Arg9-BK) and Lys-des-Arg Arg9-BK, the second set of bioactive kinins formed through the actions of carboxypeptidases on BK and Lys-BK .
Molecular Structure Analysis
The molecular formula of [Des-Arg9]-Bradykinin acetate is C46H65N11O12 . The molecular weight is 964.07 . The structure includes a sequence of eight amino acids: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe .
Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It is soluble in water at a concentration of 100 mg/mL (103.73 mM) . The compound should be stored at -20°C, protected from light and moisture .
Applications De Recherche Scientifique
1. Synthesis of Inorganic Nanoparticles
The development of novel materials is a core area of chemical research. "23827-91-0" has been instrumental in the advancement of materials science, particularly in the synthesis of inorganic nanoparticles. This is crucial for technological progress in various industries, including electronics. The discovery of new materials has led to significant developments, from vacuum tubes to modern semiconductor chips (Cushing, Kolesnichenko, & O'Connor, 2004).
2. Improvement of Programming Productivity in Scientific Software
The complexity of scientific research applications is often a challenge, primarily due to the use of traditional programming languages. The use of "this compound" in scientific software frameworks has shown potential in improving programming productivity, thereby enhancing the efficiency of scientific research and its applications (Appelbe, Moresi, Quenette, & Simter, 2007).
3. Data Management in Scientific Applications
Effective data management is critical in modern scientific applications, particularly with increasing computational power. "this compound" has been utilized in creating composable data management architectures, enabling customized data management systems for diverse scientific applications. This enhances the capability of managing large-scale data effectively (Ma & Bramley, 2005).
4. Accelerating Scientific Discoveries
Scientific research greatly benefits from collaborative efforts. "this compound" has been shown to play a role in enhancing collaborative science, such as through hackathons. These events foster peer review and cross-validation of study designs and underlying datasets before publication, thus accelerating scientific discoveries and knowledge transfer (Ghouila et al., 2018).
5. Unit Testing Framework for Scientific Legacy Code
"this compound" has been applied in the development of unit testing frameworks for scientific legacy code. This application is crucial in understanding and optimizing the architecture of scientific software, ensuring its functionality and performance, especially in large-scale scientific applications (Yao, Wang, Sun, & Zhong, 2017).
Mécanisme D'action
[Des-Arg9]-Bradykinin acetate acts as a Bradykinin B1 receptor agonist . The B2 receptor mediates the action of bradykinin (BK) and lysyl-bradykinin (Lys-BK), the first set of bioactive kinins formed in response to injury from kininogen precursors through the actions of plasma and tissue kallikreins. The B1 receptor mediates the action of [Des-Arg9]-Bradykinin (des-Arg9-BK) and Lys-des-Arg Arg9-BK, the second set of bioactive kinins formed through the actions of carboxypeptidases on BK and Lys-BK .
Orientations Futures
While specific future directions for research on [Des-Arg9]-Bradykinin acetate are not available in the search results, its role as a Bradykinin B1 receptor agonist suggests potential applications in studying inflammatory responses and pain mechanisms, as bradykinin receptors are known to play a role in these biological processes .
Propriétés
Numéro CAS |
23827-91-0 |
|---|---|
Formule moléculaire |
C₄₆H₆₅N₁₁O₁₂ |
Poids moléculaire |
964.07 |
Séquence |
One Letter Code: RPPGFSPF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)


